![molecular formula C28H27N7O2S B12401228 5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)
5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a benzothiazole fused with a naphthyridine ring system, and a carboxamide group attached to a hexahydro-pyrrolo-pyrrol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel- involves multiple steps, starting from readily available starting materials
Formation of Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Naphthyridine Ring: The naphthyridine ring can be synthesized by the condensation of a pyridine derivative with a suitable dicarbonyl compound.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under dehydrating conditions.
Formation of Hexahydro-Pyrrolo-Pyrrol Ring: This step involves the cyclization of a suitable diamine with a diketone under reducing conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazinyl and pyrrolo-pyrrol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, the compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for biochemical research.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure and functional groups allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel- involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures, such as 2-aminobenzothiazole and benzothiazole-2-thiol.
Naphthyridine Derivatives: Compounds with similar naphthyridine structures, such as 1,8-naphthyridine and 2,7-naphthyridine.
Carboxamide Derivatives: Compounds with similar carboxamide groups, such as acetamide and benzamide.
Uniqueness
The uniqueness of 5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel- lies in its combination of multiple functional groups and heterocyclic rings. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C28H27N7O2S |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-[(3aR,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide |
InChI |
InChI=1S/C28H27N7O2S/c1-16-9-30-19(10-29-16)11-31-27(37)24-25(36)20-7-8-23(34-14-17-12-33(2)13-18(17)15-34)32-26(20)35-21-5-3-4-6-22(21)38-28(24)35/h3-10,17-18H,11-15H2,1-2H3,(H,31,37)/t17-,18+ |
InChI Key |
KJAFGGSRXHIQPT-HDICACEKSA-N |
Isomeric SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6C[C@H]7CN(C[C@H]7C6)C |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CC7CN(CC7C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


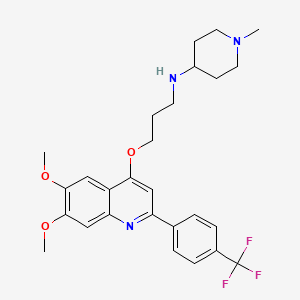
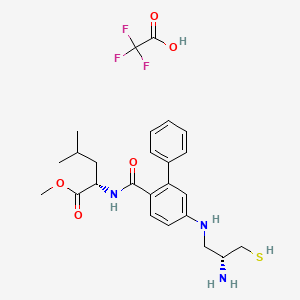
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)

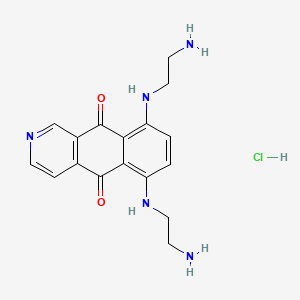
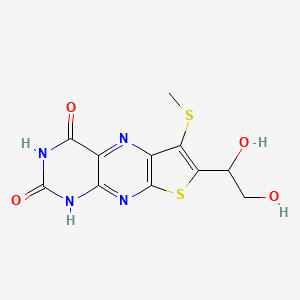

![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)
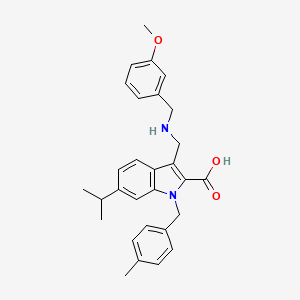

![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)
![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)

